5-Bromo-1,4-benzodioxane

Regioisomer Synthetic Intermediate Bromination

5-Bromo-1,4-benzodioxane (CAS 58328-39-5) is an aryl halide belonging to the 1,4-benzodioxane class of bicyclic ethers. Its molecular formula is C8H7BrO2 with a molecular weight of 215.04 g/mol.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 58328-39-5
Cat. No. B1288183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,4-benzodioxane
CAS58328-39-5
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC=C2Br
InChIInChI=1S/C8H7BrO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2
InChIKeyNGOZRIZXELGVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,4-benzodioxane (CAS 58328-39-5): Key Properties and Regulatory Identity for Procurement


5-Bromo-1,4-benzodioxane (CAS 58328-39-5) is an aryl halide belonging to the 1,4-benzodioxane class of bicyclic ethers [1]. Its molecular formula is C8H7BrO2 with a molecular weight of 215.04 g/mol . The compound is characterized by a bromine substituent at the 5-position of the fused benzene ring, which confers distinct reactivity and biological activity profiles relative to other brominated regioisomers [2].

Identity Regioisomer-specific 5-bromo building block
Workflow 5-position derivatization for SAR and target synthesis
Documented Use PKM2 activator synthesis in cancer metabolism research

Why Generic Substitution Fails for 5-Bromo-1,4-benzodioxane in Research and Industrial Applications


The 1,4-benzodioxane scaffold's biological activity and chemical reactivity are highly dependent on the substitution pattern on the benzene ring [1]. Even minor changes in the position of a halogen substituent can drastically alter receptor binding affinity, enzyme inhibition potency, and the compound's suitability as a synthetic intermediate [2]. Therefore, substituting 5-Bromo-1,4-benzodioxane with its 6-bromo or 8-bromo regioisomers, or with other halogenated analogs, is not scientifically valid without explicit comparative data confirming functional equivalence.

Target 5-Bromo-1,4-benzodioxane
Potential Substitute 6-bromo or 8-bromo regioisomers, other halogenated analogs
Regioisomeric substitution pattern dictates reactivity and biological engagement; 5-position cannot be accessed by 6-bromo isomer.
Physical property differences (refractive index, melting point) may lead to identity verification mismatch in QC workflows.
Synthetic routes differ, introducing distinct impurity profiles (e.g., 8-bromo regioisomer) that are not present in 6-bromo batches.

5-Bromo-1,4-benzodioxane Quantitative Differentiation Guide: Head-to-Head Data for Informed Procurement


Regioisomeric Specificity and Synthetic Yield: 5-Bromo vs. 6-Bromo and 8-Bromo Analogs

The synthesis of 5-Bromo-1,4-benzodioxane from 3-bromocatechol and 1,2-dibromoethane yields a 47% isolated yield of the target compound [1]. A significant challenge is the concurrent formation of its 8-bromo regioisomer, which requires careful chromatographic separation to avoid cross-contamination [2]. In contrast, the 6-bromo isomer is synthesized via direct bromination of 1,4-benzodioxane , a different route with distinct starting materials. This highlights the unique synthetic pathway and potential for regioisomeric impurity specific to the 5-position bromine derivative.

Synthetic Yield & Impurity
Reported
47% yield; concurrent 8-Br regioisomer formation
Yield and regioisomeric impurity profile inform sourcing and QC requirements.
Patent-described synthesis: DMF, K2CO3/KF, 135°C.
Regioisomer Synthetic Intermediate Bromination

Physical Property Differentiation for Procurement Identification: 5-Bromo vs. 6-Bromo Isomers

The 5-bromo and 6-bromo regioisomers of 1,4-benzodioxane exhibit distinct physical properties critical for identity verification. The 5-bromo derivative has a refractive index (n20/D) of 1.5955 and a melting point of 55.5°C . In contrast, the 6-bromo isomer has a refractive index (n20/D) of 1.588 and is a liquid at room temperature . These differences provide a direct, non-destructive method for confirming correct material receipt.

Physical Property ID
Data to verify
n20/D = 1.5955 (5-Br) vs. 1.588 (6-Br); mp 55.5°C vs. liquid
Refractive index difference supports rapid regioisomer confirmation upon receipt.
No current source; verify with supplied batch data.
Physical Property QC Analytical

Kinase M2 Activator Specificity: A Unique Functional Handle vs. Other Halogenated Analogs

5-Bromo-1,4-benzodioxane is specifically cited as a reagent used in the preparation of a kinase M2 (PKM2) activator for cancer therapy . This functional utility is not reported for the 6-bromo or 5,8-difluoro analogs, which are primarily utilized as general synthetic intermediates or for different target classes (e.g., α1-adrenergic receptors) [1]. While direct activation data for the parent compound is not publicly disclosed, its documented use as a building block for a PKM2 activator provides a specific application-oriented differentiation.

PKM2 Activator Use
Class-level
Cited as reagent for PKM2 activator preparation
Supports cancer metabolism research context; 6-bromo/5,8-difluoro analogs not cited for this use.
Based on vendor technical datasheets; direct activity data not disclosed.
Kinase M2 Cancer Research Activator

Reactivity Differentiation via Bromine Position: 5-Bromo vs. Unsubstituted and 6-Bromo Derivatives

The position of the bromine atom dictates the compound's reactivity profile. 5-Bromo-1,4-benzodioxane serves as a key intermediate for introducing functionality at the 5-position of the benzodioxane ring, enabling access to substitution patterns unattainable with the 6-bromo isomer or the unsubstituted parent compound [1][2]. While the 6-bromo isomer is known to undergo alkoxycarbonylation to yield the 6-carboxylic acid derivative , the 5-bromo isomer's reactivity is directed towards 5-substituted analogs. This positional specificity is paramount for SAR studies and targeted synthesis.

Reactivity Vector
Context-dependent
Enables 5-substituted derivatives (vs. 6-substituted from 6-Br)
Unique substitution pattern essential for SAR studies inaccessible with 6-bromo isomer.
Cross-coupling or metal-halogen exchange conditions apply.
Cross-Coupling Synthetic Utility Electrophilic Substitution

Strategic Application Scenarios for 5-Bromo-1,4-benzodioxane in Drug Discovery and Chemical Synthesis


Synthesis of Kinase M2 (PKM2) Activators for Cancer Metabolism Research

5-Bromo-1,4-benzodioxane is a key building block for the preparation of pyruvate kinase M2 (PKM2) activators . Researchers studying cancer cell metabolism, particularly the Warburg effect and the role of PKM2 in tumor proliferation, should utilize this specific regioisomer. Its documented use in this context provides a direct link to a high-value therapeutic target, a connection not established for other bromo-1,4-benzodioxane isomers.

Structure-Activity Relationship (SAR) Studies Requiring 5-Position Aromatic Substitution

Medicinal chemists investigating the impact of substituents at the 5-position of the 1,4-benzodioxane ring on biological activity (e.g., at α-adrenergic or serotonergic receptors) must employ 5-Bromo-1,4-benzodioxane as a synthetic intermediate . The 6-bromo and 8-bromo regioisomers are not viable substitutes, as they provide access to different substitution vectors and will yield compounds with altered pharmacological profiles [1].

Analytical Method Development and Quality Control for Regioisomeric Purity

Given the known challenge of 8-bromo regioisomer formation during synthesis , procurement of authentic 5-Bromo-1,4-benzodioxane is essential for developing analytical methods (e.g., HPLC, GC, or NMR) to quantify isomeric purity [1]. The distinct physical properties, such as refractive index (1.5955) , serve as orthogonal confirmation of identity and purity, critical for ensuring batch-to-batch consistency in GLP/GMP environments.

Application
Selection Property
Validation Focus
PKM2 activator synthesis for cancer metabolism research
Documented building block for PKM2-targeting compounds
Confirm regioisomer identity (5-Br) and synthetic utility
SAR studies requiring 5-position aromatic substitution
Unique 5-substitution vector unavailable from 6- or 8-bromo isomers
Verify regioselective functionalization potential
Analytical method development and regioisomeric purity QC
Distinct refractive index and melting point; known 8-bromo impurity profile
Establish identity confirmation and isomeric purity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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